molecular formula C11H7F3N2O B1324386 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 75815-73-5

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1324386
CAS RN: 75815-73-5
M. Wt: 240.18 g/mol
InChI Key: FJRLRPMATZQLHW-UHFFFAOYSA-N
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Patent
US04220792

Procedure details

Into a 500 ml. Erlenmeyer flask, fitted with a thermometer and a magnetic stirrer, containing a solution of 8.3 g. (0.0346 M.) of 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde in 300 ml. of acetone is slowly added 20.0 ml. of Jones reagent (prepared by dissolving 26.7 g. of chromium trioxide in 23.0 ml. of concentrated sulfuric acid and then diluting to 100 ml. with water), the addition of the Jones reagent being effected while the solution is cooled by an ice water bath. Upon completion of the addition of the Jones reagent, the reaction mixture is stirred, under cooling, for 15 minutes and then for an additional 20 minutes at room temperature, after which time it is quenched with a large volume of water and allowed to stand at room temperature for about 3 hours. The resultant precipitated solids are then filtered and washed successively with water and petroleum ether. The solvent is then removed under vacuum to yield 1-(m-trifluoromethylphenyl)pyrazole-4-carboxylic acid, m.p. 145°-148° C. (Yield: 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([N:9]2[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[N:10]2)[CH:6]=[CH:7][CH:8]=1.CC(C)=[O:20].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Cr+6].O>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:4]=[C:5]([N:9]2[CH:13]=[C:12]([C:14]([OH:20])=[O:15])[CH:11]=[N:10]2)[CH:6]=[CH:7][CH:8]=1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N1N=CC(=C1)C=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Seven
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Erlenmeyer flask, fitted with a thermometer and a magnetic stirrer
ADDITION
Type
ADDITION
Details
containing a solution of 8.3 g
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 26.7 g
TEMPERATURE
Type
TEMPERATURE
Details
is cooled by an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
under cooling, for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
after which time it is quenched with a large volume of water
WAIT
Type
WAIT
Details
to stand at room temperature for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resultant precipitated solids
FILTRATION
Type
FILTRATION
Details
are then filtered
WASH
Type
WASH
Details
washed successively with water and petroleum ether
CUSTOM
Type
CUSTOM
Details
The solvent is then removed under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1N=CC(=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.